

Application Note: In Vitro Modeling of Antistreptolysin O-Mediated Cytotoxicity Neutralization

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Compound of Interest

Compound Name: Antilysin

Cat. No.: B15579465

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Audience: Researchers, scientists, and drug development professionals.

Introduction Streptococcus pyogenes, or Group A Streptococcus (GAS), is a significant human pathogen responsible for a range of diseases from pharyngitis to severe invasive infections.[1][2] A key virulence factor produced by most GAS strains is Streptolysin O (SLO), a pore-forming exotoxin.[3][4] SLO belongs to the family of cholesterol-dependent cytolysins (CDCs), which bind to cholesterol in eukaryotic cell membranes.[4][5] Following binding, SLO monomers oligomerize to form large transmembrane pores, leading to ion dysregulation, loss of cellular integrity, and ultimately, cell lysis.[4][5] At sublethal concentrations, SLO can also trigger specific intracellular signaling pathways, including those leading to inflammation and apoptosis.[5][6]

The host immune system responds to GAS infection by producing antibodies against its various antigens, including Antistreptolysin O (ASO).[3][7] ASO antibodies specifically bind to and neutralize the cytotoxic activity of SLO, preventing membrane damage.[8][9] Measuring the ASO titer in patient serum is a valuable diagnostic tool for confirming recent streptococcal infections and assessing the risk of post-streptococcal complications like rheumatic fever and glomerulonephritis.[3][7][10]

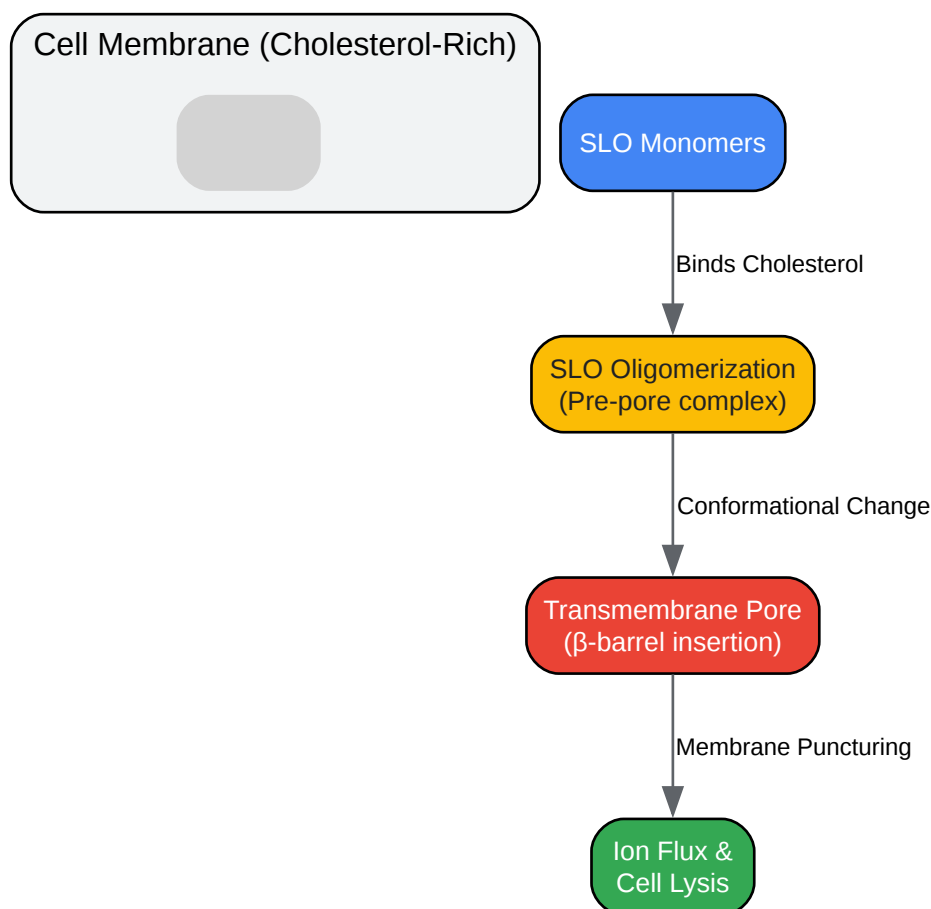
This application note provides detailed protocols for establishing an in vitro model to study and quantify the neutralizing effect of ASO on SLO-mediated cytotoxicity. We describe both a

classic hemolysis-based assay and a modern cell culture-based cytotoxicity assay using human keratinocytes.

Principle of the Assay The in vitro model is based on the principle of a neutralization assay.[8] [10] Purified, active Streptolysin O (SLO) is incubated with a sample containing Antistreptolysin O (ASO) antibodies (e.g., patient serum, purified antibodies). If ASO is present, it will bind to SLO and sterically hinder its ability to bind to cholesterol on the cell membrane. Subsequently, this SLO-ASO mixture is added to indicator cells (either red blood cells or cultured nucleated cells). The level of ASO is inversely proportional to the degree of cell lysis; high ASO levels will result in significant protection from SLO-mediated cytotoxicity.

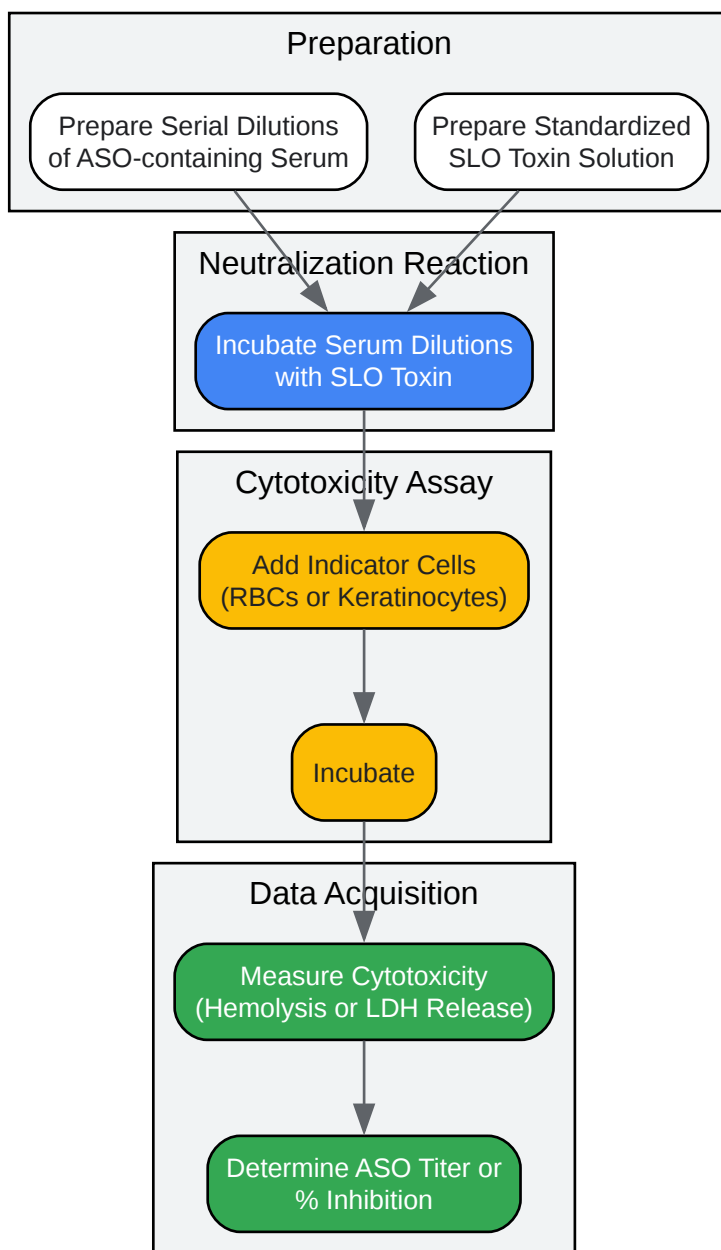
Visualizing the Mechanism and Workflow

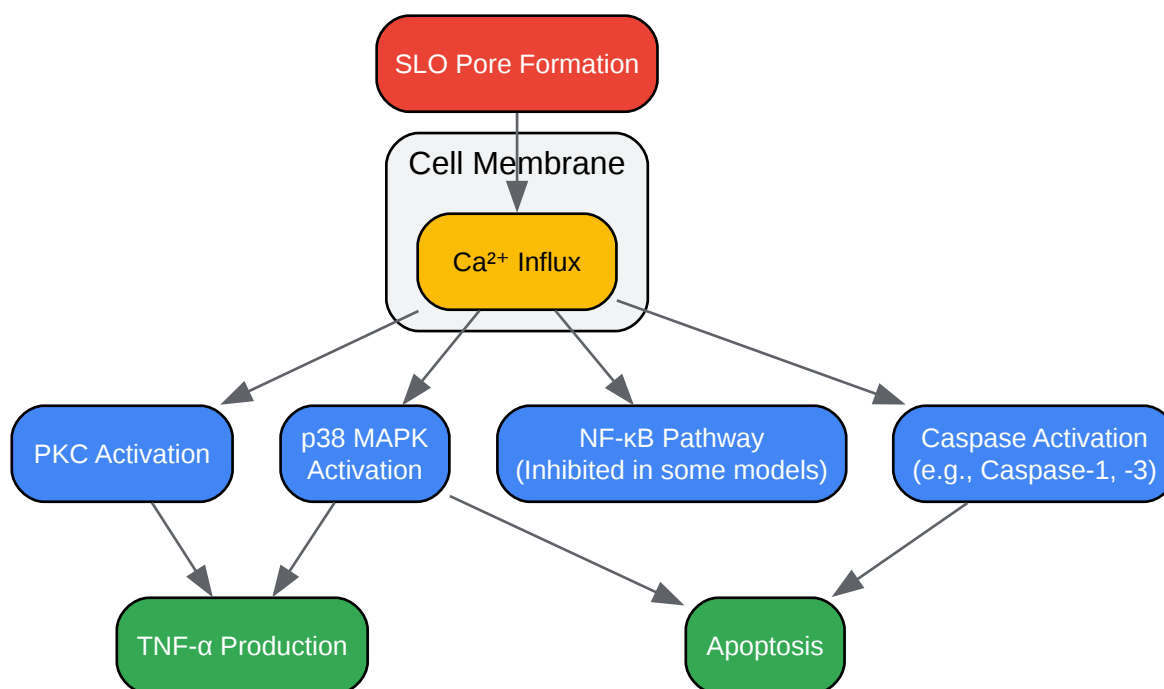
The following diagrams illustrate the mechanism of SLO action and the general workflow of the neutralization assay.



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Caption: Mechanism of Streptolysin O (SLO) pore formation.





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